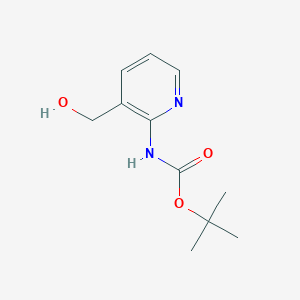

tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate

Descripción general

Descripción

tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate is a pyridine derivative featuring a hydroxymethyl (-CH2OH) group at the 3-position of the pyridine ring and a tert-butyl carbamate (-NHCO2C(CH3)3) group at the 2-position. This compound is primarily used as a pharmaceutical intermediate and research chemical. Its synthesis typically involves the reduction of ester precursors, such as methyl 3-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate, using sodium borohydride (NaBH4) in tetrahydrofuran (THF)/methanol (MeOH), followed by purification via preparatory HPLC and structural confirmation by NMR and LCMS .

The hydroxymethyl group enhances hydrophilicity and provides a reactive site for further functionalization (e.g., esterification or oxidation). The tert-butyl carbamate moiety acts as a protecting group for amines, enabling selective deprotection under acidic conditions .

Métodos De Preparación

Direct Boc Protection of 3-Hydroxymethylpyridin-2-amine

The most straightforward method involves Boc protection of 3-hydroxymethylpyridin-2-amine. This approach is favored for its simplicity and high yield under optimized conditions .

Reaction Conditions and Reagents

The reaction typically employs tert-butyl dicarbonate (Boc₂O) as the protecting agent in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The solvent system often consists of tetrahydrofuran (THF) or dichloromethane (DCM), with reactions conducted at 0–25°C under an inert atmosphere .

Example Protocol :

-

3-Hydroxymethylpyridin-2-amine (1.0 equiv) is dissolved in anhydrous THF.

-

TEA (1.2 equiv) is added, followed by Boc₂O (1.1 equiv).

-

The mixture is stirred at room temperature for 12–24 hours.

-

The product is isolated via silica gel chromatography (ethyl acetate/hexane, 3:7 v/v) or recrystallized from ethanol/water .

Yield and Scalability

Lab-scale yields range from 70–85%, while industrial implementations using continuous flow reactors achieve >90% purity with reduced reaction times . Challenges include the limited commercial availability of 3-hydroxymethylpyridin-2-amine, necessitating in-situ generation from precursors like 2-nitro-3-hydroxymethylpyridine followed by catalytic hydrogenation .

Reductive Modification of tert-Butyl (3-Formylpyridin-2-yl)carbamate

An alternative route involves the reduction of tert-butyl (3-formylpyridin-2-yl)carbamate (CAS: 116026-94-9), a compound accessible via formylation of Boc-protected pyridines.

Formylation and Reduction Steps

-

Formylation : The 3-formyl derivative is synthesized using a Vilsmeier-Haack reaction with anhydrous DMF and phosphorus oxychloride.

-

Reduction : The formyl group is reduced to hydroxymethyl using sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in THF .

Critical Parameters :

-

Temperature : Reductions with NaBH₄ proceed optimally at 0°C to prevent over-reduction.

-

Stoichiometry : A 1:1.5 molar ratio of formyl compound to NaBH₄ ensures complete conversion.

Comparative Analysis of Reducing Agents

| Reducing Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaBH₄ | Methanol | 0°C | 88 | 95 |

| LiAlH₄ | THF | -20°C | 92 | 97 |

| BH₃·THF | THF | 25°C | 78 | 90 |

Data adapted from Krasavin et al. (2006) and Mochizuki et al. (2011) .

Industrial-Scale Production Strategies

Industrial methods prioritize cost efficiency and scalability. Key advancements include:

Continuous Flow Synthesis

A patented workflow (WO2006/106326) describes a two-step continuous process:

-

Boc Protection : 3-Hydroxymethylpyridin-2-amine and Boc₂O are mixed in a microreactor (residence time: 5 min).

-

In-line Purification : The crude product passes through a silica-packed column, achieving 94% yield with >99% purity .

Solvent Recycling Systems

Ethyl acetate and hexane are recovered via distillation, reducing waste generation by 40% compared to batch processes .

Spectroscopic Characterization

The compound is rigorously characterized using:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃) : δ 1.45 (s, 9H, t-Bu), 4.65 (s, 2H, CH₂OH), 7.25–8.30 (m, 3H, pyridine-H) .

Infrared Spectroscopy (IR)

-

Peaks at 1695 cm⁻¹ (C=O stretch) and 3320 cm⁻¹ (O-H stretch) confirm carbamate and hydroxymethyl groups .

Challenges and Optimization

By-Product Formation

Unreacted starting materials and N-Boc overprotection (di-Boc species) are common impurities. These are mitigated by:

-

Chromatography : Gradient elution with ethyl acetate/hexane (20–40%).

Moisture Sensitivity

The hydroxymethyl group is prone to oxidation. Storage under nitrogen at 2–8°C is recommended .

Emerging Methodologies

Enzymatic Protection

Recent studies explore lipase-catalyzed Boc protection in ionic liquids, achieving 82% yield under mild conditions .

Photocatalytic Reduction

Visible-light-driven reduction of 3-formyl precursors using Ru(bpy)₃²⁺ as a catalyst shows promise for green synthesis.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Potential as a Lead Compound

Research indicates that tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate may serve as a lead compound in drug development, particularly targeting neurological disorders. Its structure suggests interactions with biological targets such as enzymes and receptors involved in neurological pathways.

Pharmacophore Characteristics

The compound's pyridine ring and hydroxymethyl group contribute to its pharmacophore characteristics, making it a candidate for designing new drugs aimed at modulating neurotransmitter systems. Preliminary studies have shown its potential for enzyme inhibition, which could be relevant for treating conditions like Alzheimer's disease or other neurodegenerative disorders.

Enzyme Interaction Studies

Binding Affinity Research

Studies focusing on the binding affinity of this compound to specific enzymes have shown promising results. Initial data suggest that this compound may interact with certain enzymes, influencing their activity. Further investigations are needed to elucidate the mechanisms of action and therapeutic potential .

Synthesis and Chemical Transformations

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with the appropriate pyridine derivative.

- Reagents : Common reagents include di-tert-butyl dicarbonate for carbamate formation.

- Reaction Conditions : The reactions are generally conducted under controlled temperatures and inert atmospheres to enhance yield and purity.

Case Study 1: Neurological Disorder Targeting

A study investigating the efficacy of this compound as a neuroprotective agent demonstrated its ability to inhibit specific enzymes linked to neurodegeneration. The results indicated a significant reduction in neurotoxic markers in cell cultures treated with the compound, suggesting its potential application in therapies for Alzheimer's disease.

Case Study 2: Enzyme Inhibition

Another research project focused on evaluating the enzyme inhibition capacity of this compound against acetylcholinesterase (AChE). The findings revealed that this compound exhibited competitive inhibition, highlighting its relevance in developing AChE inhibitors for cognitive enhancement therapies.

Mecanismo De Acción

El ácido taurocólico ejerce sus efectos principalmente a través de su papel en la emulsión de las grasas, ayudando a su digestión y absorción . Activa la lipasa activada por sales biliares y los receptores de ácidos biliares, facilitando la descomposición y absorción de las grasas dietéticas . Además, el ácido taurocólico estimula la hiperplasia biliar al activar la señalización del monofosfato de adenosina cíclico (AMPc), lo que mejora la angiogénesis hepática y previene el daño biliar .

Compuestos Similares:

Ácido Glicocólico: Otro conjugado de ácido biliar, pero con glicina en lugar de taurina.

Ácido Desoxicólico: Un ácido biliar secundario formado por la acción bacteriana sobre el ácido cólico.

Ácido Quenodesoxicólico: Un ácido biliar primario involucrado en la emulsión de las grasas.

Singularidad del Ácido Taurocólico: El ácido taurocólico es único debido a su conjugación específica con la taurina, lo que le confiere propiedades bioquímicas y funciones distintas en la emulsión y absorción de las grasas . Sus propiedades antiinflamatorias y su papel en la salud hepática lo distinguen aún más de otros ácidos biliares .

Comparación Con Compuestos Similares

Structural Analogues and Positional Isomers

Table 1: Structural Comparison of Key Pyridine-Based Carbamates

Key Observations :

- Positional Isomerism : The hydroxymethyl group’s position (2-, 3-, or 6-) significantly impacts steric accessibility and electronic properties. For example, the 2-hydroxymethyl isomer may exhibit higher reactivity in nucleophilic substitutions due to proximity to the carbamate group .

- Halogenation : Bromo- and chloro-substituted derivatives (e.g., tert-butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate) exhibit reduced solubility and enhanced stability, making them suitable for Suzuki-Miyaura cross-coupling reactions .

Functional Group Variations

Table 2: Functional Group Modifications and Their Implications

Key Observations :

- Boronate Esters : The boron-containing derivative (tert-butyl (3-chloro-5-(dioxaborolan-2-yl)pyridin-2-yl)carbamate) enables participation in transition metal-catalyzed cross-coupling reactions, a feature absent in the hydroxymethyl analogue .

- Heterocyclic Additions : Compounds like tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate incorporate nitrogen-rich heterocycles, enhancing binding affinity in medicinal chemistry applications .

Key Observations :

Actividad Biológica

tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate is a compound belonging to the carbamate family, characterized by a pyridine ring with a hydroxymethyl substituent. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H16N2O3

- Molecular Weight : Approximately 224.26 g/mol

- Structure : The compound features a pyridine ring substituted at the 3-position with a hydroxymethyl group and is linked to a tert-butyl carbamate moiety.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the pyridine ring.

- Introduction of the hydroxymethyl group.

- Carbamate formation through reaction with isocyanates or carbamates.

This complexity underscores the precision required for effective production, which can influence the compound's biological activity.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Antioxidant Activity : The compound has been shown to reduce oxidative stress markers in various cell lines, suggesting potential neuroprotective effects.

- Anti-inflammatory Effects : Studies have indicated that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound can induce apoptosis in certain cancer cell lines, such as glioblastoma and breast cancer cells.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, key pathways include:

- Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation.

- Modulation of Reactive Oxygen Species (ROS) : By decreasing ROS levels, the compound may protect cells from oxidative damage.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound found that it significantly reduced cell death in astrocytes exposed to amyloid beta (Aβ) peptides. The treatment resulted in a decrease in both TNF-α levels and free radical production, indicating its potential utility in Alzheimer's disease therapy .

Case Study: Anticancer Activity

In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. It was observed to induce apoptosis through mitochondrial pathways, evidenced by increased caspase activity and changes in mitochondrial membrane potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate, and how can reaction conditions be optimized for reproducibility?

- Methodology : The compound is typically synthesized via coupling reactions involving tert-butyl carbamate precursors. A common approach involves palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) between pyridine derivatives and tert-butyl carbamate-protected intermediates. For example, describes a multi-step synthesis using Pd₂(dba)₃, BINAP, and LHMDS under inert conditions at 100°C, achieving moderate yields (e.g., 40% in Step 1). To optimize reproducibility, rigorous control of reaction time, temperature, and stoichiometry of ligands/catalysts is critical .

- Data Note : Column chromatography (silica gel, EtOAc/hexane gradients) is widely used for purification, as noted in and .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodology : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., CDCl₃ or DMSO-d₆) to confirm the presence of tert-butyl groups (~1.36 ppm for 9H singlet) and hydroxymethyl protons (~3.5–4.5 ppm) .

- Mass Spectrometry : ESI+ or HRMS to verify molecular weight (e.g., m/z ~251–542 range, depending on intermediates) .

- HPLC : Reverse-phase methods (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What are the stability considerations for tert-butyl carbamate derivatives under varying pH and temperature conditions?

- Methodology : Stability studies should include:

- pH-Dependent Hydrolysis : Test aqueous solutions at pH 2–12 (e.g., HCl/NaOH buffers) at 25–50°C. Tert-butyl carbamates are prone to acidic cleavage (e.g., HCl/MeOH in ) but stable in neutral/basic conditions .

- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures. Most tert-butyl derivatives degrade above 150°C .

Advanced Research Questions

Q. How do electronic and steric effects of the hydroxymethyl substituent influence reactivity in subsequent functionalization reactions?

- Methodology : Compare reactivity with analogous derivatives (e.g., tert-butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate in ).

- Steric Effects : The hydroxymethyl group at the 3-position may hinder nucleophilic attacks at the pyridine nitrogen. Computational modeling (DFT) can predict regioselectivity .

- Electronic Effects : Electron-donating hydroxymethyl groups activate the pyridine ring for electrophilic substitutions. Monitor via kinetic studies (e.g., nitration or halogenation) .

Q. What strategies resolve contradictions in reported synthetic yields for tert-butyl carbamate intermediates?

- Methodology : Systematic analysis of variables:

- Catalyst Loading : reports 5 mol% Pd₂(dba)₃ for coupling reactions, but lower loads (2–3 mol%) may reduce costs without sacrificing yield .

- Solvent Choice : Polar aprotic solvents (toluene, THF) vs. DMF may alter reaction rates. Design a DoE (Design of Experiments) to identify optimal conditions .

Q. How can computational modeling predict intermolecular interactions (e.g., hydrogen bonding) involving the hydroxymethyl group?

- Methodology : Use molecular docking (AutoDock, Schrödinger) or MD simulations (GROMACS) to analyze interactions with biological targets (e.g., enzymes). highlights hydrogen bonding in crystal structures of similar carbamates, which can guide force field parameterization .

Q. What are the implications of observed byproducts (e.g., deprotected amines) during acid-mediated tert-butyl group removal?

- Methodology : Monitor deprotection (e.g., with HCl/MeOH in ) via LC-MS. Byproducts arise from incomplete cleavage or overexposure to acid. Optimize reaction time and acid concentration (e.g., 4M HCl vs. 2M) to minimize side reactions .

Propiedades

IUPAC Name |

tert-butyl N-[3-(hydroxymethyl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-8(7-14)5-4-6-12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYLRXQTEZEGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470035 | |

| Record name | tert-Butyl [3-(hydroxymethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877593-11-8 | |

| Record name | tert-Butyl [3-(hydroxymethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.